3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H12N2OS2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
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Biological Activity
3-Ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidin core fused with a thiol group and ethyl and methyl substituents, contributes to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 228.33 g/mol. The presence of the mercapto group (–SH) enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Interaction studies suggest that these compounds may act as inhibitors for specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | |
Anticancer | Inhibits proliferation of cancer cells | |
Enzyme Inhibition | Potential inhibitors for various enzymes |
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific biological targets. Studies have focused on its binding affinity to enzymes and receptors that play crucial roles in disease processes.
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting a potential role in cancer therapy. The study highlighted the importance of the mercapto group in enhancing the compound's activity against cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the thiol group and alkyl substituents can significantly influence the compound's potency and selectivity.
Table 2: SAR Analysis
Compound Variant | Structural Features | Biological Activity |
---|---|---|
3-Ethyl-2-mercapto derivative | Contains mercapto group | High antimicrobial activity |
6-Methylthieno[3,4-d]pyrimidin variant | Different ring fusion | Limited activity |
5-Mercapto-thieno[2,3-d]pyrimidin | Varying alkyl substituents | Anticancer properties |
Properties
IUPAC Name |
3-ethyl-6-methyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(10-9(11)13)4-5(2)14-7/h5H,3-4H2,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCWPSSUPBOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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